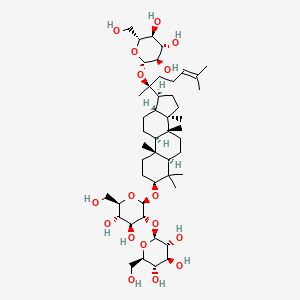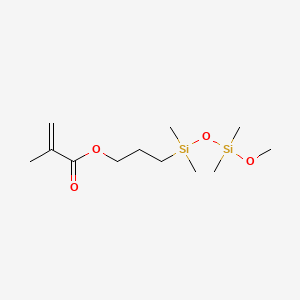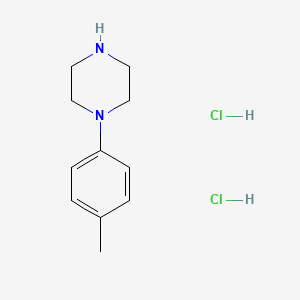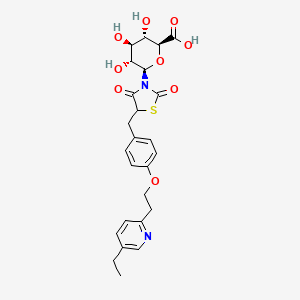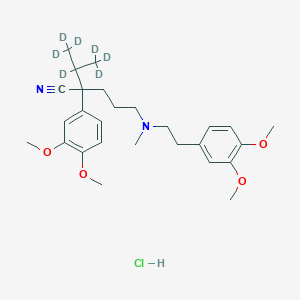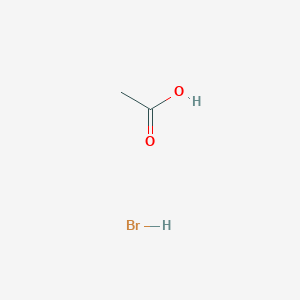
Acetic acid, mixt. with hydrobromic acid
描述
Synthesis Analysis
The synthesis of acetic acid itself has been explored through various methods, including methanol hydrocarboxylation with CO2 and H2. This process can be efficiently catalyzed by Ru–Rh bimetallic catalysts, presenting a significant advancement in synthetic chemistry and CO2 transformation (Qian et al., 2016). Additionally, the reaction of methane with CO2 in anhydrous acids has shown the formation of mixed anhydrides of acetic acid and the acid solvent, further expanding the synthetic routes available for acetic acid production (Zerella et al., 2003).
Molecular Structure Analysis
Investigations into the liquid structure of acetic acid-water and trifluoroacetic acid-water mixtures using large-angle X-ray scattering (LAXS) and NMR techniques have provided insights into the molecular interactions within these mixtures. These studies reveal that acetic acid molecules mainly form chain structures via hydrogen bonding, which are moderately ruptured in mixtures with water, indicating significant changes in molecular structure upon mixing (Takamuku et al., 2007).
Chemical Reactions and Properties
The specificity of hydrobromic acid in hydrolyzing N-nitroso derivatives to produce nitrite almost quantitatively underlines the unique chemical reactivity of hydrobromic acid in the presence of acetic acid (Johnson & Walters, 1971). Furthermore, the hydrolysis and oxidation of acetic acid in supercritical water have been extensively studied, highlighting the conditions under which acetic acid can be transformed and utilized in various chemical processes (Meyer et al., 1995).
Physical Properties Analysis
The physical properties of acetic acid and its mixtures with water have been closely studied, revealing the impact of mixing on the thermodynamic properties and hydration motifs. THz-calorimetry approaches have quantitatively linked changes in local hydration motifs to excess mixing entropy and enthalpy, providing a deep understanding of the miscibility and solvation effects in acetic acid-water mixtures (Bag et al., 2023).
Chemical Properties Analysis
The interaction of acetic acid with hydrobromic acid can lead to the formation of specific products and alter the chemical behavior of the mixture. The distribution coefficients and cation-exchange behavior of elements in hydrobromic acid-acetone media provide insights into the chemical properties and potential applications of the acetic acid and hydrobromic acid mixture (Strelow et al., 1975).
科学研究应用
1. Maillard Reaction and Formation of Short-Chain Carboxylic Acids
Acetic acid is involved in the Maillard reaction, a complex series of chemical reactions that occur between amino acids and reducing sugars. Specifically, acetic acid has been identified as a product in the Maillard reaction cascade, contributing to the formation of short-chain carboxylic acids through an oxidative alpha-dicarbonyl cleavage pathway. This process leads to the direct formation of acids from C6-alpha-dicarbonyls by an oxidative mechanism, incorporating an oxygen group into the carboxylic moiety. This research is crucial for understanding flavor formation in foods and the impact of processing conditions on product quality (Davidek et al., 2006).
2. Role in Acidizing Operations in Oil and Gas Extraction
In the oil and gas industry, acetic acid, as an organic acid, is used for acidizing operations, especially in carbonate formations. Acetic acid is preferred in some situations over hydrochloric acid due to its weaker and less corrosive nature. It's used to avoid issues such as high corrosion rates and lack of penetration that are associated with hydrochloric acid, especially in high-temperature environments. The solubility of reaction product salts, a significant challenge in using organic acids like acetic acid, can be mitigated by mixing with other acids or compounds. The applications of acetic acid in the industry include its use as an intensifier to reduce corrosion rates, a dissolution agent for drilling mud filter cakes, and as an iron-sequestering agent (Alhamad et al., 2020).
3. In Anaerobic Digestion for Biomaterials Production
Acetic acid plays a critical role in anaerobic digestion systems for sewage sludge management in wastewater treatment plants. The production of acetic acid during the hydrolysis and acidification stages of anaerobic digestion is crucial for effective biomaterials production. The understanding of mixing intensity on the characteristics of hydrolysis and acidification in anaerobic digestion of sewage sludge is essential to optimize the process and enhance the efficiency of biomaterials production (Ma et al., 2019).
4. In Biogas Production from Pulp and Paper Sludge
Acetic acid is involved in the pretreatment process of pulp and paper sludge to improve methane productivity in anaerobic digestion. Alkali pretreatment using sodium hydroxide, in which acetic acid is a byproduct, enhances the methane yield from pulp and paper sludge. This pretreatment process disrupts the structure of the sludge, increasing the solubilization of organics and subsequently the production of volatile fatty acids like acetic acid, which are crucial for the anaerobic digestion process (Lin et al., 2009).
5. As pH-sensitive Linkages for Drug Delivery
Acetic acid is used in the synthesis of acetals, which can act as pH-sensitive linkages in drug delivery systems. These acetals undergo hydrolysis at mildly acidic pH, triggering the selective release of therapeutics at target sites such as tumor tissues, or within the endosomes and lysosomes of cells. By varying the chemical structure of acetals, it's possible to tune their hydrolysis rate, making them promising for a variety of drug delivery applications ranging from polymer-drug conjugates to pH-sensitive micelles and nanoparticulate systems (Gillies et al., 2004).
安全和危害
属性
IUPAC Name |
acetic acid;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O2.BrH/c1-2(3)4;/h1H3,(H,3,4);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNZMECMQTYGSOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acetic acid, mixt. with hydrobromic acid | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

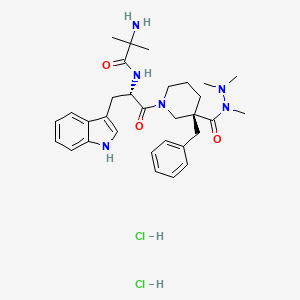
![(|AS)-|A-[[(1S)-1-Carboxyethyl]amino]benzenebutanoic Acid 1-Methyl Ester](/img/structure/B1146623.png)

